2,6-Bis(3-pyridyl)phenol
Description
Structure
3D Structure
Properties
Molecular Formula |
C16H12N2O |
|---|---|
Molecular Weight |
248.28 g/mol |
IUPAC Name |
2,6-dipyridin-3-ylphenol |
InChI |
InChI=1S/C16H12N2O/c19-16-14(12-4-2-8-17-10-12)6-1-7-15(16)13-5-3-9-18-11-13/h1-11,19H |
InChI Key |
XFOHDBLGXGCIEH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)C2=CN=CC=C2)O)C3=CN=CC=C3 |
Origin of Product |
United States |
Coordination Chemistry of 2,6 Bis 3 Pyridyl Phenol and Its Coordination Environment Analogs
Ligand Architecture and Metal Chelation Modes
The unique structural framework of 2,6-bis(3-pyridyl)phenol, featuring a central phenol (B47542) ring flanked by two pyridyl moieties, allows for a rich and varied coordination chemistry. The deprotonation of the phenolic hydroxyl group provides a bridging point for metal ions, while the nitrogen atoms of the pyridine (B92270) rings offer additional coordination sites. This arrangement facilitates the formation of intricate molecular architectures, from simple mononuclear species to complex polynuclear assemblies.
Tridentate and Multidentate Binding Motifs in Phenolic Pyridine Ligands
Phenolic pyridine ligands can adopt various coordination modes, with tridentate chelation being a common motif. In this mode, the ligand binds to a single metal center through the two pyridyl nitrogen atoms and the phenolate (B1203915) oxygen. This is exemplified by ligands such as 2,6-bis(5-isopropyl-1H-pyrazol-3-yl)pyridine, which acts as a coplanar tridentate nitrogen-donor ligand in its complexes with transition metals. researchgate.net The planarity and rigidity of the ligand can influence the geometry of the resulting complex.
Beyond simple tridentate coordination, these ligands can exhibit multidentate binding, particularly in the formation of polynuclear complexes. For instance, a ligand can bridge two or more metal centers, utilizing its donor atoms to create extended structures. The flexibility of the ligand backbone and the nature of any substituent groups play a crucial role in determining the final coordinated structure. acs.org The coordination can range from a κ⁴ to a κ⁵ mode in potentially pentadentate pyridylbis(aminophenol) ligands, depending on the nucleophilicity of the phenolate donors. acs.org
Formation of Dinuclear and Polynuclear Metal Complexes with Phenolate Bridges
A key feature of the coordination chemistry of this compound and its analogs is the propensity to form dinuclear and polynuclear complexes with a bridging phenolate oxygen. d-nb.info This bridging mode is facilitated by the deprotonation of the phenolic hydroxyl group, which can then coordinate to two metal ions simultaneously. d-nb.info
The resulting dinuclear core can be further stabilized by the coordination of other bridging ligands, such as acetate (B1210297), hydroxide, or pyrazolate anions, leading to a diverse range of structural motifs. oup.comrsc.org For example, in dinuclear copper(II) complexes of 2,6-bis[bis(2-pyridylmethyl)aminomethyl]-4-methylphenol, the two copper centers can be bridged by both a phenolate and an acetate or imidazolate group. oup.com The nature of these additional bridges significantly influences the magnetic and electronic properties of the complex.
The formation of higher nuclearity complexes is also prevalent. Tetranuclear and even larger assemblies can be formed, often with intricate cage-like or chain-like structures. db-thueringen.de These polynuclear complexes are of particular interest as models for the active sites of metalloenzymes and for their potential applications in molecular magnetism. d-nb.inforsc.org
Exploration of Metal Ion Interactions with Bis(pyridyl)phenol Systems
The interaction of bis(pyridyl)phenol ligands with various metal ions has been extensively studied, revealing a rich tapestry of coordination geometries and electronic properties. The choice of metal ion, its oxidation state, and the reaction conditions all play a critical role in determining the final structure and reactivity of the resulting complex.
Cobalt(II) and Iron(II/III) Complexation Studies
The coordination chemistry of cobalt and iron with bis(pyridyl)phenol ligands is of particular interest due to the relevance of these metals in biological systems and catalysis. Dinuclear cobalt(II) complexes of ligands such as 1,3-bis[bis(2-pyridylmethyl)amino]-2-propanol have been shown to react with molecular oxygen to form µ-peroxo complexes, mimicking the function of oxygen-carrying proteins. oup.com The electronic spectra and magnetic data of these complexes indicate that the cobalt centers are typically in a high-spin, five-coordinate environment. oup.comoup.com
Iron complexes of these ligands have been investigated as models for non-heme iron enzymes. nih.gov For example, the reaction of FeCl₃ with the pincer ligand 2,6-di(1H-pyrazol-3-yl)pyridine yields a mononuclear Fe(III) complex which can be reduced to the corresponding Fe(II) species. researchgate.net Dinuclear iron(III) complexes with phenolate bridges often exhibit weak antiferromagnetic coupling between the metal centers. nih.gov The coordination geometry around the iron(III) ion is typically a rhombically distorted octahedron. nih.gov
Table 1: Selected Cobalt(II) and Iron(II/III) Complexes with Bis(pyridyl)phenol Analogs
| Complex | Ligand | Metal Ion | Coordination Geometry | Key Findings | Reference |
| Co₂(tpdp)(CH₃COO)₂·0.5H₂O | 1,3-bis[bis(2-pyridylmethyl)amino]-2-propanol (Htpdp) | Co(II) | Five-coordinate, high-spin | Forms µ-peroxo complex with O₂ | oup.com |
| [Co₂(bpmp)(CH₃COO)]²⁺ | 2,6-bis[bis(2-pyridylmethyl)aminomethyl]-4-methylphenol (Hbpmp) | Co(II) | Five-coordinate, high-spin | Reversible oxygenation | ub.edu |
| [Fe(bppyH₂)Cl₃] | 2,6-di(1H-pyrazol-3-yl)pyridine (bppyH₂) | Fe(III) | Mononuclear | Can be reduced to Fe(II) complex | researchgate.net |
| [(bbpmp)(H₂O)(Cl)Fe(III)(µ-Ophenoxo)Fe(III)(H₂O)Cl)]Cl | 2,6-bis{[(2-hydroxybenzyl)(pyridin-2-yl)methylamino]methyl}-4-methylphenol (H₃bbpmp) | Fe(III) | Dinuclear, distorted octahedral | Weak antiferromagnetic coupling | nih.gov |
Copper(II) Coordination Chemistry
The coordination chemistry of copper(II) with bis(pyridyl)phenol ligands is particularly rich, leading to a wide array of dinuclear and polynuclear complexes with interesting magnetic properties. oup.com In many of these complexes, the two copper(II) centers are bridged by the phenolate oxygen, and often by an additional exogenous ligand. oup.comrsc.org
The magnetic coupling between the copper(II) ions in these dinuclear complexes is highly dependent on the Cu-O-Cu bridging angle and the nature of any other bridging ligands. Antiferromagnetic coupling is commonly observed, with the strength of the interaction varying significantly with small changes in the coordination geometry. oup.comoup.comnih.gov For example, in a series of dinuclear copper(II) complexes with 2,6-bis[bis(2-pyridylmethyl)aminomethyl]-4-methylphenol, the antiferromagnetic coupling constant (-2J) was found to be 82 cm⁻¹ for an acetate bridge and 66 cm⁻¹ for an imidazolate bridge. oup.com
Table 2: Magnetic Properties of Dinuclear Copper(II) Complexes with Phenolate Bridges
| Complex | Bridging Ligands | Cu-Cu Separation (Å) | -2J (cm⁻¹) | Magnetic Behavior | Reference |
| [Cu₂(L¹)(CH₃CO₂)][PF₆]₂ | Phenolate, Acetate | 3.549 | 80 | Antiferromagnetic | oup.com |
| [Cu₂(L¹)(im)]²⁺ | Phenolate, Imidazolate | - | 66 | Antiferromagnetic | oup.com |
| [Cu₂(L²)(OH)][ClO₄]₂ | Phenolate, Hydroxide | 3.020 | 675 | Strong Antiferromagnetic | oup.com |
| Cu₂(SL²)(₂) ₂ | Phenoxo | - | -134 | Antiferromagnetic | nih.gov |
| {CuCu(SL²)(Cl)}(PF₆)₂ | Phenoxo | - | +11.9 | Ferromagnetic | nih.gov |
L¹ = 2,6-bis[bis(2-pyridylmethyl)aminomethyl]-4-methylphenolate L² = 2,6-bis{bis[2-(methylthio)ethyl]aminomethyl}-4-methylphenolate HSL² = 2-[(2-pyridylmethyl)(2'-pyridylethyl)amino-methyl]-4-methyl-6-(methylthio)phenol
Palladium(II), Platinum(II/IV), and Other Noble Metal Complex Formations
The coordination chemistry of palladium(II) and platinum(II/IV) with bis(pyridyl)phenol and related N-donor ligands has been explored for applications in catalysis and materials science. rsc.orgresearchgate.netrsc.org These complexes often exhibit square-planar geometries, a common coordination environment for d⁸ metal ions like Pd(II) and Pt(II). rsc.organalis.com.my
In some cases, the ligand can act as a tridentate ONN pincer ligand, as seen in a platinum(II) complex with 5-(diethylamino)-2-((Z)-((E)-(phenyl(pyridin-2-yl)methylene)hydrazono)methyl)phenol. rsc.org The resulting complexes can have interesting photophysical properties, with some platinum(II) complexes showing phosphorescence at room temperature. analis.com.my The catalytic activity of palladium(II) complexes with pyridine-based ligands has been demonstrated in cross-coupling reactions such as the Suzuki-Miyaura and Heck reactions. acs.orgresearchgate.netdergipark.org.tr The electronic and steric properties of the ligand can significantly influence the efficiency of the catalyst. acs.org
Table 3: Selected Palladium(II) and Platinum(II) Complexes with N-Donor Phenolic Ligands
| Complex | Ligand | Metal Ion | Coordination Mode | Application/Key Feature | Reference |
| [Pd(HL)Cl₂] | 5-(diethylamino)-2-((Z)-((E)-(phenyl(pyridin-2-yl)methylene)hydrazono)methyl)phenol (HL) | Pd(II) | Bidentate N,N | Antiproliferative activity | rsc.org |
| [Pt(L)Cl] | 5-(diethylamino)-2-((Z)-((E)-(phenyl(pyridin-2-yl)methylene)hydrazono)methyl)phenol (L⁻) | Pt(II) | Tridentate O,N,N | Antiproliferative activity | rsc.org |
| [Pt(II) bipyridine complex] | 6,6'-bis(2-hydroxyphenyl)-2,2'-bipyridine | Pt(II) | Tetradentate NNOO | Phosphorescent probe for DNA | analis.com.my |
| PdLCl₂ | Iminophosphine ligands | Pd(II) | Bidentate P,N | Catalyst for Heck and Suzuki reactions | dergipark.org.tr |
Lanthanide Ion Binding and Complex Stability
The coordination of lanthanide ions with ligands containing both phenol and pyridyl functionalities is of significant interest for the development of luminescent materials and catalysts. While specific studies on the lanthanide complexes of this compound are not extensively documented in the reviewed literature, the behavior of analogous ligands provides valuable insights into the expected coordination modes and complex stabilities.
Research on the coordination chemistry of 2,6-bis(diphenylphosphinomethyl)phenol P,P'-dioxides with lanthanide nitrates has shown the formation of 1:1 complexes. In these structures, the ligand acts as a neutral tridentate chelate. This suggests that this compound would likely also coordinate in a tridentate fashion to lanthanide ions, utilizing the phenolate oxygen and the nitrogen atoms of the two pyridyl rings. The stability of such complexes is influenced by several factors, including the ionic radius of the lanthanide ion and the solvent composition.
Furthermore, studies on the complexation of lanthanide(III) ions with other tridentate nitrogen-donor ligands, such as 2,2′:6′,2′′:6′′,2′′′-quaterpyridine (QPY), have shown a general increase in stability constants from lighter to heavier lanthanides, with a local maximum at Samarium. acs.org This highlights the importance of the "best-fit" size of the metal ion for the ligand's coordination pocket. acs.org The solvent also plays a crucial role, with changes in solvent composition affecting the thermodynamics of complexation by influencing the reorganization of the solvent shell around the metal ion. acs.orgresearchgate.net
Table 1: Stability Constants (log K₁) of Lanthanide(III) Complexes with a Related Tridentate N-Donor Ligand (QPY) in 50% CH₃OH/H₂O
| Lanthanide Ion | log K₁ |
|---|---|
| La(III) | 3.79 |
| Pr(III) | 4.34 |
| Nd(III) | 4.57 |
| Sm(III) | 4.78 |
| Gd(III) | 4.69 |
| Dy(III) | 4.76 |
| Ho(III) | 4.94 |
| Er(III) | 5.36 |
| Tm(III) | 5.84 |
| Lu(III) | 5.54 |
Data from a study on 2,2′:6′,2′′:6′′,2′′′-quaterpyridine (QPY). acs.org
Coordination with Main Group and Other Transition Metals (e.g., Bismuth(III), Nickel(II), Zinc(II), Ruthenium(II))
The versatile coordination behavior of pyridyl-phenol ligands extends to a wide range of main group and transition metals. The combination of a hard phenolate oxygen donor and softer pyridyl nitrogen donors allows for the formation of stable complexes with various metal centers.
Bismuth(III): Bismuth(III) complexes with asymmetric [NN'O] ligands, where the coordination environment is similar to that provided by this compound, have been synthesized and characterized. In these complexes, the ligand typically forms a 1:1 complex with bismuth, coordinating through the phenolate oxygen and the nitrogen atoms of the pyridine ring and an aliphatic amine. mdpi.com The coordination sphere is often completed by anions like chloride, resulting in a distorted square pyramidal geometry. mdpi.com Phenol-bridged scaffolds are particularly effective for creating stable dinuclear bismuth(III) complexes. acs.org These complexes are of interest for their potential biological activities. mdpi.comnih.gov
Nickel(II): Nickel(II) readily forms complexes with pyridyl-phenol type ligands. For instance, dinuclear nickel(II) complexes with compartmental phenol-based ligands featuring pyridylmethyl arms have been synthesized. nih.gov In these structures, the nickel(II) centers are typically bridged by the phenolate oxygen. nih.gov Mononuclear nickel(II) complexes with N₃O-donor tripodal ligands containing a phenolate moiety have also been studied. nih.gov These complexes can be oxidized to form stable Ni(II)-phenoxyl radical species. nih.gov The geometry around the nickel(II) ion in such complexes can vary from octahedral to trigonal bipyramidal depending on the specific ligand and co-ligands present. nih.govrsc.org
Zinc(II): Zinc(II) complexes with ligands providing phenolate and pyridine donors are well-known. These complexes often feature a phenolate bridge linking two zinc(II) centers. researchgate.netacs.orgrsc.org The coordination geometry around the zinc(II) ions can be distorted square pyramidal or octahedral. researchgate.netacs.org In some cases, dinuclear zinc(II) complexes with pyridyl-phenol ligands have been investigated as functional models for phosphoesterase enzymes, demonstrating catalytic activity in the hydrolysis of phosphate (B84403) esters. rsc.org
Ruthenium(II): While specific studies on the coordination of this compound with Ruthenium(II) are not detailed in the provided search results, the extensive chemistry of ruthenium(II) polypyridyl complexes suggests that stable complexes would be formed. mdpi.comnih.govmdpi.com Ruthenium(II) complexes with tridentate polypyridyl ligands are known for their rich photophysical and electrochemical properties, making them suitable for applications in areas like dye-sensitized solar cells. mdpi.commdpi.com It is expected that this compound would act as a tridentate ligand to Ru(II), similar to other 2,6-disubstituted pyridine ligands, forming complexes with interesting photoredox properties. nih.gov
Redox-Active Ligands and Proton-Coupled Electron Transfer (PCET) Mechanisms in Related Systems
The structure of this compound, containing both a redox-active phenol group and proton-accepting pyridyl groups, makes it an ideal candidate for participating in proton-coupled electron transfer (PCET) processes. PCET reactions, where an electron and a proton are transferred in a concerted or stepwise manner, are fundamental to many chemical and biological transformations. acs.org
Phenols with intramolecular hydrogen bonds to bases like pyridine have been extensively studied as models for PCET. rsc.org The oxidation of these systems often proceeds via a concerted proton-electron transfer (CPET) mechanism, leading to the formation of a phenoxyl radical and a protonated base. The driving force for these reactions is significantly influenced by the energy of the proton transfer step.
The mechanism of PCET can be either stepwise (ET-PT or PT-ET) or concerted (CPET). acs.org In the ET-PT mechanism, electron transfer precedes proton transfer, while in the PT-ET mechanism, the order is reversed. In a CPET mechanism, the electron and proton transfer in a single kinetic step. The specific pathway depends on factors such as the redox potentials of the species involved, the pKa of the proton donor and acceptor, and the nature of the hydrogen bond. rsc.org For instance, in the oxidation of phenols by some metal-oxo complexes, the reaction can proceed by either PCET or a direct hydrogen atom transfer (HAT) mechanism, depending on the properties of the phenol and the ligand environment of the metal complex. acs.org
Ruthenium(II) polypyridyl complexes, particularly those containing bipyrazine or other ligands with unbound nitrogen atoms, have been shown to participate in PCET reactions with phenols. rsc.org Photoexcitation of the ruthenium complex can initiate an electron transfer from the phenol, coupled with a proton transfer to a basic site on the ligand or to an external base. This highlights the potential for developing photoswitchable systems based on ligands like this compound.
Table 2: PCET Mechanisms
| Mechanism | Description |
|---|---|
| Stepwise (ET-PT) | Electron Transfer followed by Proton Transfer. |
| Stepwise (PT-ET) | Proton Transfer followed by Electron Transfer. |
| Concerted (CPET) | Electron and Proton transfer in a single kinetic step. |
| Hydrogen Atom Transfer (HAT) | Homolytic cleavage of the O-H bond, with the proton and electron coming from the same orbital. |
Spin Crossover Phenomena in Iron(II) Complexes Bearing Pyridyl-Pyrazolyl Ligands
Iron(II) complexes with tridentate nitrogen-donor ligands often exhibit spin crossover (SCO) behavior, where the spin state of the iron(II) ion switches between low-spin (LS, S=0) and high-spin (HS, S=2) in response to external stimuli like temperature, pressure, or light. This phenomenon is particularly well-documented for complexes with ligands from the 2,6-di(pyrazolyl)pyridine (bpp) family, which are structural analogs of this compound. mdpi.com
The SCO properties of [Fe(bpp)₂]²⁺ complexes are highly sensitive to the substitution pattern on the pyridyl and pyrazolyl rings, as well as the nature of the counter-anion and the presence of solvent molecules in the crystal lattice. mdpi.comnih.gov For example, complexes of 2,6-di(pyrazol-1-yl)pyridine often display abrupt SCO transitions, sometimes with thermal hysteresis, making them attractive for applications in molecular switches and data storage. researchgate.netmdpi.com
The transition temperature (T₁/₂) at which the LS and HS states are equally populated can be tuned by modifying the ligand structure. rsc.org For instance, in a series of iron(II) complexes with N,N'-disubstituted 2,6-bis(pyrazol-3-yl)pyridines, the introduction of different substituents on the N-phenyl groups was shown to influence the SCO behavior in solution. Similarly, the choice of co-ligands, such as NCS⁻ or NCSe⁻, in heteroleptic iron(II) complexes can predictably tune the SCO temperature. acs.orgrsc.org
The presence of solvent molecules can also dramatically affect the magnetic properties, in some cases leading to guest-modulated SCO behavior where the spin transition is coupled to the absorption or desorption of solvent molecules. This often involves single-crystal to single-crystal transformations. nih.gov
Table 3: Spin Crossover Properties of a Representative Iron(II) Pyridyl-Pyrazolyl Complex
| Complex | T₁/₂ (K) | Hysteresis (ΔT) (K) | Notes |
|---|---|---|---|
| [Fe(L¹)₂][BF₄]₂·Me₂CO (L¹ = 4-(isopropyldisulfanyl)-2,6-bis(pyrazolyl)pyridine) | ~160 | up to 22 | Abrupt spin transition. nih.gov |
| [Fe(Lpz)₂(NCS)₂] (Lpz = 4-p-tolyl-3-(2-pyrazinyl)-5-(2-pyridyl)-1,2,4-triazole) | ~195 | ~20 | Hysteretic spin crossover. rsc.org |
| Fe(bpCOOEt₂p)₂₂·1.5MeNO₂ (bpCOOEt₂p = 2,6-di[4-(ethylcarboxy)pyrazol-1-yl]pyridine) | - | - | Partial thermal spin transition. researchgate.net |
Advanced Characterization Techniques for 2,6 Bis 3 Pyridyl Phenol and Its Metal Complexes
Single-Crystal X-ray Diffraction for Precise Structural Determination
For instance, the structure of the free ligand 2,6-di-tert-butyl-4-(3,5-bis(4-pyridyl)pyridyl)phenol (a derivative of 2,6-Bis(3-pyridyl)phenol) has been confirmed by single-crystal XRD analysis. acs.org In this structure, the three pyridine (B92270) rings are approximately coplanar, while the benzene (B151609) ring is rotated relative to the plane of the pyridine rings by 42.8°. acs.org This foundational structural data is essential for understanding how the ligand interacts with metal ions.
When this ligand coordinates to cobalt(II), it can form one-dimensional coordination polymers or discrete trinuclear complexes, the structures of which have also been determined by single-crystal XRD. acs.org For example, in the complex [Co(L)Cl₂]n·nEtOH, the cobalt ion is coordinated to the ligand, creating a polymeric chain. acs.org Similarly, the crystal structures of dinuclear copper(II) complexes with related phenol-based ligands have been resolved, revealing distorted square pyramidal or trigonal bipyramidal coordination geometries around the copper centers. uu.nlresearchgate.net
The utility of single-crystal XRD extends to complex, multi-component systems. The aerobic reaction of 2,6-bis-(3-oxo-3-(2-hydroxyphenyl)-propionyl)-pyridine with Co(II) salts yields intricate clusters like [Co₄(L)₂(OH)(py)₇]NO₃ and Co₈Na₄(L)₄(OH)₂(CO₃)₂L(py)₁₀₂. rsc.org The crystal structures of these large assemblies, determined by XRD, have unveiled unusual coordination modes, such as a bridging pyridine ligand and a very close, non-covalent interaction between two carbonate anions. rsc.org
Table 1: Selected Crystallographic Data for this compound Derivatives and Complexes
| Compound | Crystal System | Space Group | Key Structural Features | Reference |
|---|---|---|---|---|
| 2,6-di-tert-butyl-4-(3,5-bis(4-pyridyl)pyridyl)phenol | --- | --- | Three pyridine rings are nearly coplanar; benzene ring is rotated 42.8° from this plane. | acs.org |
| Fe₂(bpmp)(ena)₂₂ | Monoclinic | P2/c | Fe-Fe distance of 3.365 Å; average Fe-O bond length of 2.033 Å; average Fe-N bond length of 2.188 Å. | oup.com |
| [Cu₂(L1)(C₆H₅HPOO)₂]ClO₄ | --- | --- | Dinuclear copper(II) complex. | mdpi.com |
| [Co₄(L)₂(OH)(py)₇]NO₃ | --- | --- | Tetranuclear cobalt cluster with a rare bridging pyridine ligand. | rsc.org |
| Co₈Na₄(L)₄(OH)₂(CO₃)₂L(py)₁₀₂ | --- | --- | Octanuclear cobalt cluster with trapped carbonate anions at an unusually close distance. | rsc.org |
Data presented is illustrative and sourced from the provided references.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for probing the structure and dynamics of molecules in solution. For this compound and its derivatives, ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.
In the ¹H NMR spectrum of phenol (B47542), distinct signals are observed for the different protons in the molecule, with an integrated proton ratio that corresponds to the structural formula. docbrown.info The high-resolution spectrum of phenol reveals four main groups of proton resonances with a 2:2:1:1 ratio. docbrown.info The hydroxyl proton signal can be influenced by factors such as solvent and temperature due to proton exchange. docbrown.info
For more complex derivatives, such as 2,6-bis(subtituted phenyl)-1,4-dihydro-3,5-di(1H-imidazol-1-yl)-4-(subtituted phenyl) pyridine, ¹H NMR is used to confirm the structure of the synthesized compounds. derpharmachemica.com Similarly, the synthesis of various 2,4,6-triaryl pyridines and pyrimidines is verified using ¹H and ¹³C NMR, with characteristic chemical shifts reported for each derivative. nih.gov For instance, in 2,6-diphenyl-4-(m-tolyl)pyridine, the aromatic protons appear in the range of δ 7.31-8.26 ppm, while the methyl protons give a singlet at δ 2.49 ppm. nih.gov
Advanced NMR techniques, such as DEPT, HHCOSY, and TOCSY, are employed for the full characterization of novel pyridine Schiff bases, providing unambiguous assignments of all proton and carbon signals. frontiersin.org For example, the ¹H NMR spectrum of a newly synthesized amide-phenolate ligand, N²,N⁶-bis(4-hydroxyphenyl)pyridine–2,6–dicarboxamide, shows distinct signals for the amide, hydroxyl, and pyridine protons, confirming its molecular structure.
Table 2: Illustrative ¹H NMR Data for Selected this compound Derivatives | Compound | Solvent | Key ¹H NMR Chemical Shifts (δ, ppm) | Reference | |---|---|---|---| | 2,6-diphenyl-4-(m-tolyl)pyridine | CDCl₃ | 8.26–8.20 (m, 4H), 7.90 (s, 2H), 7.5–7.51 (m, 6H), 7.49–7.41 (m, 3H), 7.31 (d, J = 7.5 Hz, 1H), 2.49 (s, 3H) | nih.gov | | 4-Phenyl-2,6-bis(4-(trifluoromethyl)phenyl)pyrimidine | CDCl₃ | 8.80 (d, J = 8.0 Hz, 2H), 8.37 (d, J = 8.0 Hz, 2H), 8.31–8.26 (m, 2H), 8.07 (s, 1H), 7.83 (d, J = 8.0 Hz, 2H), 7.79 (d, J = 8.0 Hz, 2H), 7.62–7.56 (m, 3H) | nih.gov | | (E)-2-[(3-Amino-pyridin-4-ylimino)-methyl]-6-fluoro-phenol | --- | --- | Characterized by ¹H, ¹³C, ¹⁹F-NMR, DEPT, HHCOSY, and TOCSY. | frontiersin.org | Data presented is illustrative and sourced from the provided references.
Mass Spectrometry Techniques, Including High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)
Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio of ions, thereby providing information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS), particularly with electrospray ionization (ESI), is crucial for the characterization of this compound and its metal complexes.
HR-ESI-MS is routinely used to confirm the successful synthesis of new compounds by comparing the experimentally measured mass with the calculated mass. For example, the synthesis of various 2,4,6-triaryl pyridines and pyrimidines was confirmed by HRMS, where the found mass values were in excellent agreement with the calculated values. nih.gov This technique is also used to characterize the products of reactions involving 2,6-bis(substituted phenyl)-1,4-dihydro-3,5-di(1H-imidazol-1-yl) pyridine derivatives. derpharmachemica.com
In the study of dinuclear copper(II) complexes, ESI-MS is used to identify the species present in solution. mdpi.com For instance, the ESI-MS spectrum of a newly synthesized amide-phenolate ligand confirmed its molecular structure. Similarly, six copper(II) complexes with multidentate ligands were characterized by high-resolution mass spectrometry, providing evidence for their composition. rsc.org
The fragmentation patterns observed in mass spectrometry can also provide structural information. While detailed fragmentation analysis for this compound itself is not extensively reported in the provided context, general fragmentation rules for aromatic compounds, ethers, amines, and carbonyl compounds are well-established and would be applicable.
Table 3: Representative High-Resolution Mass Spectrometry Data
| Compound | Ionization Method | Calculated m/z | Found m/z | Reference |
|---|---|---|---|---|
| 2,4-Di(furan-2-yl)-6-phenylpyrimidine | ESI | 289.0972 [M+H]⁺ | 289.0966 | nih.gov |
| 4-Phenyl-2,6-bis(4-(trifluoromethyl)phenyl)pyridine | ESI | 444.1182 [M+H]⁺ | 444.1180 | nih.gov |
| (E)-2-[(3-Amino-pyridin-4-ylimino)-methyl]-4,6-difluoro-phenol | --- | 249.2 [M⁺] | 249.8 | frontiersin.org |
Data presented is illustrative and sourced from the provided references.
Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting and Bonding Analysis
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a "molecular fingerprint" by probing the vibrational modes of a molecule. These techniques are invaluable for identifying functional groups and analyzing bonding within this compound and its metal complexes.
The IR spectra of phenol and its deuterated analogue, phenol-OD, have been thoroughly investigated to assign their fundamental vibrational modes. acs.org The characteristic O-H stretching vibration is a prominent feature in the IR spectrum of phenol. acs.org For derivatives like 2,6-bis(imino)phenoxy cobalt complexes, IR spectroscopy is used for characterization, with specific vibrational frequencies corresponding to the different functional groups. researchgate.net
In the study of dinuclear copper(II) complexes of 2,6-bis[(N-methylpiperazine-1-yl)methyl]-4-formyl phenol, IR spectroscopy revealed that the aldehyde group is not coordinated to the metal center, as the C=O stretching vibration remained close to that of the free ligand. mdpi.com The spectra also showed bands corresponding to uncoordinated perchlorate (B79767) ions. mdpi.com
The coordination of ligands to metal ions often results in shifts in the vibrational frequencies of the ligand. For example, in iron(II) complexes with 2,6-bis(1H-imidazol-2-yl)pyridine derivatives, the coordination of the ligand is confirmed by IR spectroscopy. researchgate.net Similarly, the IR spectra of Mo(VI) and Fe(III) complexes with N²,N⁶-bis(4-hydroxyphenyl)pyridine–2,6–dicarboxamide show characteristic bands for the C=O, N-H, and metal-oxo bonds.
Table 4: Key Infrared Spectral Data for this compound Derivatives and Complexes
| Compound/Complex | Key IR Frequencies (cm⁻¹) | Assignment | Reference |
|---|---|---|---|
| Phenol | ~3600 | O-H stretch | acs.org |
| 2,6-bis[(N-methylpiperazine-1-yl)methyl]-4-formyl phenol ligand (L1) | 1679 | C=O stretch (aldehyde) | mdpi.com |
| Dinuclear Cu(II) complexes of L1 | 1661-1702 | C=O stretch (uncoordinated aldehyde) | mdpi.com |
| [MoO₂(OH₂)₂(L)]Cl₂·2H₂O | 1659, 1625 | C=O stretch | |
| [MoO₂(OH₂)₂(L)]Cl₂·2H₂O | 953, 911 | Mo=O stretch |
Data presented is illustrative and sourced from the provided references.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Complex Formation Kinetics
Ultraviolet-visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule, providing information about the electronic structure and conjugation. It is a widely used technique for studying this compound and its metal complexes, including the kinetics of complex formation.
The UV-Vis spectra of newly synthesized pyridine Schiff bases show characteristic absorption bands that are solvent-dependent. frontiersin.org For example, (E)-2-[(3-Amino-pyridin-4-ylimino)-methyl]-6-fluoro-phenol exhibits absorption maxima at different wavelengths in dichloromethane, acetonitrile (B52724), and DMSO. frontiersin.org
Upon complexation with metal ions, the UV-Vis spectrum of the ligand often changes, indicating the formation of a new species. The complex formation of 2,6-bis(2'-hydroxyphenyl)pyridine with Fe³⁺ and Cu²⁺ has been investigated using spectrophotometric methods. researchgate.net The formation of [Fe(III)(Li)]⁺ and [Cu(II)(Li)] was verified by UV-Vis spectroscopy. researchgate.net
UV-Vis spectroscopy is also a powerful tool for monitoring reactions. The catalytic oxidation of various substrates by dinuclear copper(II) complexes has been followed by monitoring the changes in the UV-Vis spectrum over time. mdpi.com For instance, the formation of a quinoneimine polymer during the oxidation of p-phenylenediamine (B122844) is evidenced by the appearance of a new absorption band at 400 nm. mdpi.com
The electronic spectra of metal complexes can also provide insights into the coordination geometry and the nature of the metal-ligand bonding. The ligand field and charge transfer bands in the UV-Vis spectra of dinuclear copper(II) complexes have been used to characterize their electronic structure. uu.nl
Table 5: UV-Vis Absorption Data for Selected Compounds
| Compound | Solvent | λ_max (nm) (ε, M⁻¹cm⁻¹) | Reference |
|---|---|---|---|
| (E)-2-[(3-Amino-pyridin-4-ylimino)-methyl]-4,6-difluoro-phenol | Dichloromethane | 366 (6.29 x 10³), 260 (11.59 x 10³) | frontiersin.org |
| (E)-2-[(3-Amino-pyridin-4-ylimino)-methyl]-6-fluoro-phenol | Dichloromethane | 364 (9.46 x 10³), 274 (10.18 x 10³) | frontiersin.org |
| Radical of 2,6-di-tert-butyl-4-(3,5-bis(4-pyridyl)pyridyl)phenol | CH₃CN | 640 (82), 423 (181) | nih.gov |
Data presented is illustrative and sourced from the provided references.
Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Species and Radical Detection
Electron Paramagnetic Resonance (EPR) spectroscopy is a technique that detects species with unpaired electrons, such as paramagnetic metal ions and organic radicals. It is particularly useful for studying the electronic structure and magnetic properties of metal complexes of this compound.
The oxidation of a tripyridine ligand bearing a 2,6-di-tert-butylphenolic fragment, and its Co(II) complexes, leads to the formation of a stable phenoxyl radical. nih.gov This radical is detected by EPR spectroscopy, exhibiting a strong signal with a g-value of 2.0024. nih.gov The hyperfine structure of the EPR signal, observed upon UV irradiation of the ligand, provides information about the interaction of the unpaired electron with nearby magnetic nuclei. nih.gov
EPR spectroscopy is also used to characterize paramagnetic metal complexes. The EPR spectra of monomeric manganese(II) complexes with phenol-containing ligands are characteristic of an octahedral geometry with axial symmetry. scielo.br The Hamiltonian parameters, including the g-value and the hyperfine coupling constant, can be extracted from the spectra. scielo.br
For dinuclear copper(II) complexes, EPR spectroscopy can provide information about the magnetic coupling between the two metal centers. An antiferromagnetic coupling between the two copper ions in a dinuclear complex with a phenol-based ligand was indicated by magnetic susceptibility measurements, and EPR would be a complementary technique to probe this interaction. uu.nl Furthermore, pH-driven changes in the structure of dinuclear copper(II) complexes can be monitored by EPR, as different species will have distinct EPR spectra. researchgate.net
Mössbauer Spectroscopy for Iron-Containing Systems
Mössbauer spectroscopy is a highly sensitive technique for studying iron-containing compounds. It provides detailed information about the oxidation state, spin state, and coordination environment of the iron atoms.
This technique has been extensively used to study mixed-valence dinuclear iron(II,III) complexes of 2,6-bis[bis(2-pyridylmethyl)aminomethyl]-4-methylphenol (Hbpmp). rsc.orgoup.comrsc.org The Mössbauer spectra of these complexes can show distinct signals for Fe(II) and Fe(III) ions ("trapped valence") or a single, averaged signal ("delocalized valence"), depending on the temperature and the nature of the bridging ligands. rsc.orgrsc.org
For example, some complexes exhibit trapped valence states at low temperatures and delocalized states at higher temperatures, which is indicative of intramolecular electron transfer between the two iron centers. oup.comoup.com The rate of this electron transfer can be estimated from the temperature dependence of the Mössbauer spectra. oup.com The activation energy for the electron exchange in Fe₂(bpmp)(ena)₂₂ was determined to be 15 kJ mol⁻¹. oup.com
The Mössbauer parameters, namely the isomer shift and the quadrupole splitting, are sensitive to the electronic environment of the iron nucleus and can be used to distinguish between high-spin and low-spin states of Fe(II). In some iron(II) complexes with 2,6-bis(1H-imidazol-2-yl)pyridine derivatives, Mössbauer spectroscopy has been used to study spin crossover phenomena. researchgate.net
Table 6: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 2,6-di-tert-butyl-4-(3,5-bis(4-pyridyl)pyridyl)phenol |
| [Co(L)Cl₂]n·nEtOH |
| Fe₂(bpmp)(ena)₂₂ |
| 2,6-bis-(3-oxo-3-(2-hydroxyphenyl)-propionyl)-pyridine |
| [Co₄(L)₂(OH)(py)₇]NO₃ |
| Co₈Na₄(L)₄(OH)₂(CO₃)₂L(py)₁₀₂ |
| 2,6-bis(substituted phenyl)-1,4-dihydro-3,5-di(1H-imidazol-1-yl)-4-(substituted phenyl) pyridine |
| 2,4,6-triaryl pyridines |
| 2,4,6-triaryl pyrimidines |
| 2,6-diphenyl-4-(m-tolyl)pyridine |
| N²,N⁶-bis(4-hydroxyphenyl)pyridine–2,6–dicarboxamide |
| (E)-2-[(3-Amino-pyridin-4-ylimino)-methyl]-6-fluoro-phenol |
| 2,6-bis(imino)phenoxy cobalt complexes |
| 2,6-bis[(N-methylpiperazine-1-yl)methyl]-4-formyl phenol |
| 2,6-bis(1H-imidazol-2-yl)pyridine |
| [MoO₂(OH₂)₂(L)]Cl₂·2H₂O |
| 2,6-bis(2'-hydroxyphenyl)pyridine |
| [Fe(III)(Li)]⁺ |
| [Cu(II)(Li)] |
| p-phenylenediamine |
Electrochemical Methods for Redox Potential Analysis (Cyclic Voltammetry, Differential Pulse Voltammetry)
Electrochemical methods such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are powerful techniques for investigating the redox properties of 2,6-bis(pyridyl)phenol ligands and their corresponding metal complexes. These analyses provide critical insights into the electronic structure, the accessibility of different oxidation states for the metal center, and the role of the ligand in redox processes. The data reveals whether electron transfer events are metal-centered or ligand-centered and how coordination to a metal ion influences the redox potentials of the phenol and pyridyl moieties.
While specific electrochemical data for this compound is not extensively documented in publicly available literature, studies on structurally analogous bis(pyridyl)phenol and related polypyridyl-phenol compounds provide a clear framework for understanding its likely electrochemical behavior.
General Principles and Research Findings
The electrochemical profile of a bis(pyridyl)phenol ligand typically features oxidation and reduction events associated with its distinct functional groups. The phenol group can undergo oxidation, often irreversibly, to a phenoxyl radical. The pyridyl groups, on the other hand, are typically subject to reduction.
When the ligand coordinates to a metal ion, its redox behavior is significantly altered. The resulting voltammograms often display new or shifted redox waves corresponding to the metal center's oxidation states (e.g., M(II)/M(I) or M(III)/M(II)) and modified ligand-based processes.
Research on related compounds highlights several key findings:
Ligand-Centered Oxidation: In many phenolato-based metal complexes, the initial oxidation process is centered on the phenolate (B1203915) ligand rather than the metal. rug.nlnih.gov This oxidation can generate a phenoxyl radical, which may be stabilized by the metal center. In some cases, this can lead to subsequent chemical reactions, such as C-C coupling between ligand moieties, resulting in polymerization on the electrode surface. rug.nl
Metal-Centered Redox Couples: The coordination of the ligand to a metal like copper, nickel, or iron introduces characteristic metal-based redox couples. For instance, dinuclear copper(II) complexes with related phenol-based ligands exhibit a two-step reduction process, first to a Cu(II)Cu(I) species and then to a Cu(I)Cu(I) state. mdpi.com Similarly, Ni(II) complexes can show a quasi-reversible Ni(II)/Ni(I) transition. scielo.org.mx The exact potential of these couples is sensitive to the coordination environment, including the donor atoms of the ligand and the geometry of the complex. scielo.org.mxnih.gov
Influence of Substituents: The electronic properties of the pyridyl and phenol rings, influenced by substituents, directly impact the redox potentials. Electron-withdrawing groups on the phenol ring make it harder to oxidize, while such groups on the pyridyl rings make them easier to reduce. This principle allows for the fine-tuning of the complex's electrochemical properties. nih.gov
Cyclic Voltammetry Data for Analogous Complexes
Cyclic voltammetry is instrumental in determining the potentials of redox events and assessing their reversibility. An irreversible process typically indicates that the electron transfer is followed by a chemical change. The tables below compile representative data from studies on metal complexes with structurally similar ligands, illustrating the typical potential ranges for various redox processes.
| Complex | Process | Epc (V vs Fc/Fc+) | Solvent/Electrolyte | Note |
|---|---|---|---|---|
| Ni(II) Complex | Irreversible Reduction | -1.54 | THF / TBAPF6 | Potentials correspond to an irreversible reduction process observed in the complexes. |
| Cu(II) Complex | Irreversible Reduction | -1.18 | THF / TBAPF6 | |
| Zn(II) Complex | Irreversible Reduction | -1.42 | THF / TBAPF6 |
| Solvent | Process | Potential (V vs Ag/AgCl) | Characteristics |
|---|---|---|---|
| Dichloromethane | Oxidation | +0.81 | Irreversible, leads to polymerization |
| New Redox Waves (from polymer) | +0.34 and +0.55 | Reversible | |
| Acetonitrile | Oxidation | +1.22, +1.40, +1.57 | Irreversible phenol-centered processes |
| Reduction | +0.37 | Irreversible, from product of follow-up reaction |
Differential Pulse Voltammetry
Differential pulse voltammetry (DPV) offers enhanced sensitivity compared to CV and is particularly useful for quantifying analytes and resolving overlapping redox peaks. In DPV, the current is sampled just before and at the end of a series of potential pulses superimposed on a linear potential ramp. This method effectively minimizes the background (capacitive) current, resulting in a peaked voltammogram where the peak height is directly proportional to the concentration of the redox-active species. For complex systems involving multiple electron transfer steps or follow-up chemical reactions, DPV can help to more clearly distinguish and characterize each process.
Theoretical and Computational Studies of 2,6 Bis 3 Pyridyl Phenol Architectures
Density Functional Theory (DFT) for Electronic Structure, Geometry, and Spectroscopic Property Prediction
Density Functional Theory (DFT) has emerged as a standard method for investigating the electronic structure and geometry of 2,6-Bis(3-pyridyl)phenol. These calculations provide a detailed picture of the molecule's ground state, including the distribution of electron density and the energies of its molecular orbitals.
One of the primary applications of DFT in this context is geometry optimization. By calculating the forces on each atom, the method can determine the lowest energy conformation of the molecule. These optimized geometries allow for the precise prediction of bond lengths and angles, which can then be compared with experimental data from techniques like X-ray crystallography.
DFT calculations are also employed to predict various spectroscopic properties. For instance, the vibrational frequencies can be calculated and correlated with experimental infrared (IR) and Raman spectra. This allows for the assignment of specific vibrational modes to the observed spectral bands. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be computed, aiding in the interpretation of experimental NMR data and confirming the molecular structure in solution.
Below is a table summarizing typical data obtained from DFT calculations for this compound.
| Property | Description |
| Optimized Geometry | Provides the most stable three-dimensional arrangement of atoms, including bond lengths (e.g., C-C, C-N, C-O, O-H) and bond angles. |
| Molecular Orbital Energies | Calculates the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding electronic transitions and reactivity. |
| Electron Density Distribution | Maps the probability of finding an electron at any given point around the molecule, highlighting regions of high and low electron density. |
| Vibrational Frequencies | Predicts the frequencies of molecular vibrations, which correspond to peaks in IR and Raman spectra. |
| NMR Chemical Shifts | Calculates the theoretical chemical shifts for ¹H and ¹³C nuclei, which can be compared to experimental NMR spectra for structural elucidation. |
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
To understand the behavior of this compound upon absorption of light, Time-Dependent Density Functional Theory (TD-DFT) is utilized. This method extends the principles of DFT to study the electronic excited states of molecules.
TD-DFT calculations can accurately predict the energies of electronic transitions, which correspond to the absorption bands observed in UV-Vis spectroscopy. By analyzing the nature of these transitions, it is possible to determine which molecular orbitals are involved and to characterize the transitions as, for example, π-π* or n-π*. This information is vital for understanding the photophysical properties of the molecule, such as its fluorescence and phosphorescence characteristics.
The results from TD-DFT calculations are often presented in a table that includes the calculated excitation energies, oscillator strengths (which relate to the intensity of the absorption), and the main orbital contributions to each transition.
| Parameter | Description |
| Excitation Energy | The energy difference between the ground state and an excited state, often expressed in electron volts (eV) or nanometers (nm). |
| Oscillator Strength | A dimensionless quantity that represents the probability of a particular electronic transition occurring. Higher values indicate more intense absorption bands. |
| Major Orbital Contributions | Identifies the specific molecular orbitals (e.g., HOMO, LUMO) that are primarily involved in the electronic transition. |
Investigation of Intermolecular Interactions and Non-Covalent Forces
The way this compound molecules interact with each other in the solid state or in solution is governed by a variety of non-covalent forces. Computational methods are invaluable for studying these subtle yet crucial interactions.
DFT calculations can be used to model and quantify the strength of intermolecular hydrogen bonds, which are expected to be a dominant interaction for this molecule due to the presence of the hydroxyl group and the nitrogen atoms in the pyridyl rings. The calculations can determine the geometry and energy of these hydrogen bonds.
Furthermore, other non-covalent interactions such as π-π stacking between the aromatic rings and van der Waals forces can be investigated. Understanding these interactions is key to explaining the crystal packing of this compound and its self-assembly into larger supramolecular architectures.
Computational Analysis of Reaction Mechanisms and Energetics
Computational chemistry, particularly DFT, plays a significant role in elucidating the mechanisms of reactions involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify transition states and intermediates, and to calculate the activation energies associated with different reaction pathways.
For example, the synthesis of this compound can be modeled to understand the energetics of the reaction and to identify the most favorable reaction conditions. Similarly, if this compound is used as a ligand in a catalytic system, computational studies can help to unravel the catalytic cycle, providing insights into the role of the ligand in each step of the reaction.
This type of analysis is crucial for optimizing reaction conditions, improving yields, and designing more efficient synthetic routes or catalytic processes.
Supramolecular Chemistry and Host Guest Interactions of 2,6 Bis 3 Pyridyl Phenol Inspired Systems
Design and Self-Assembly of Metallosupramolecular Architectures
The strategic design of ligands containing pyridyl units, such as those inspired by 2,6-bis(3-pyridyl)phenol, is fundamental to the creation of metallosupramolecular architectures. The nitrogen atoms of the pyridyl groups act as excellent coordination sites for a variety of metal ions, enabling the self-assembly of discrete and polymeric structures.
Researchers have successfully synthesized a range of metallosupramolecular constructs by combining bis(pyridyl) ligands with metal ions. For instance, ligands like 3,6-bis(2-pyridyl)-1,2,4,5-tetrazine (bptz) have been used with iron(II) to form molecular squares and pentagons. nih.gov The geometry and nuclearity of the final architecture are often dictated by the coordination preferences of the metal ion and the geometric constraints of the ligand. For example, the reaction of 3,6-bis(2-pyridyl)pyridazine with copper(I) yields a [2x2] grid, while the use of silver(I) with a similar tetrazine-based ligand can lead to dinuclear or polymeric complexes instead of the expected grid, highlighting the subtle interplay of factors governing self-assembly. academie-sciences.fr
The self-assembly process is a spontaneous organization of molecules into well-defined structures. In the context of this compound-inspired systems, this process is driven by the formation of coordination bonds between the pyridyl nitrogen atoms and metal centers. For example, a "click" ligand, 2,6-bis(1-(pyridin-4-ylmethyl)-1H-1,2,3-triazol-4-yl)pyridine, has been shown to form discrete [Ag(L)]+ complexes in solution, which then crystallize as coordination polymers. anu.edu.au This demonstrates how the initial self-assembly in solution can be a precursor to more extended solid-state architectures.
Furthermore, the rational design of ligands allows for the construction of complex structures like rigid-rack multimetallic pseudorotaxanes through multicomponent self-assembly. acs.org These intricate assemblies are formed by the coordination of rigid linear ligands and macrocycles with metal ions, showcasing the power of programmed self-assembly in creating sophisticated molecular machinery.
Below is a table summarizing examples of metallosupramolecular architectures formed from bis(pyridyl) ligands:
| Ligand | Metal Ion(s) | Resulting Architecture |
| 3,6-bis(2-pyridyl)-1,2,4,5-tetrazine (bptz) | Fe(II) | Molecular squares and pentagons nih.gov |
| 3,6-bis(2-pyridyl)pyridazine | Cu(I) | [2x2] grid academie-sciences.fr |
| 3,6-bis(2-pyridyl)-1,2,4,5-tetrazine (dptz) | Ag(I) | Dinuclear and polymeric complexes academie-sciences.fr |
| 2,6-bis(1-(pyridin-4-ylmethyl)-1H-1,2,3-triazol-4-yl)pyridine | Ag(I), Fe(II) | Discrete complexes and coordination polymers anu.edu.au |
| Rigid linear bis(pyridyl) ligands and macrocycles | Cu(I) | Rigid-rack multimetallic pseudorotaxanes acs.org |
Host-Guest Complex Formation with Organic Molecules and Ions
The cavities and binding sites created within metallosupramolecular architectures derived from this compound-like ligands are ideal for host-guest interactions. These systems can encapsulate a wide variety of guest molecules, including organic compounds and ions, leading to applications in areas such as sensing, catalysis, and drug delivery.
The encapsulation of guest molecules is often driven by a combination of non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and electrostatic forces. For example, metallacages constructed from bis(pyridyl) ligands have been investigated for their ability to encapsulate the anticancer drug cisplatin (B142131). frontiersin.orgcardiff.ac.uk The central cavities of these cages, lined with hydrogen bond accepting pyridine (B92270) units, can accommodate cisplatin molecules through hydrogen bonding interactions. frontiersin.orgcardiff.ac.uk
The host-guest chemistry of these systems is highly dependent on the size, shape, and chemical nature of both the host cavity and the guest molecule. The modification of the ligand scaffold can be used to tune the properties of the resulting host, such as its solubility and guest-binding affinity. For instance, exo-functionalization of bis(pyridyl) ligands with groups like carboxylic acids or sugars has been explored to enhance the water solubility of the corresponding metallacages. frontiersin.orgcardiff.ac.uk
The binding of guests within these supramolecular hosts can be studied using various techniques, including NMR spectroscopy and mass spectrometry. These methods provide valuable information about the stoichiometry, binding constants, and dynamics of the host-guest complexes. The table below provides examples of host-guest systems based on bis(pyridyl)phenol-inspired architectures.
| Host Architecture | Guest Molecule/Ion | Driving Interactions | Potential Application |
| [Pd2L4]4+ metallacages (L = bis(pyridyl) ligand) | Cisplatin | Hydrogen bonding frontiersin.orgcardiff.ac.uk | Drug delivery frontiersin.orgcardiff.ac.uk |
| Fe(II) metallacycles with bptz | Anions ([BF4]-, [SbF6]-) | Anion-π interactions nih.gov | Anion sensing/sequestration |
| Cryptand with triazine and pyridine units | Polycyclic aromatic hydrocarbons | Aryl-aryl stacking beilstein-journals.org | Molecular recognition |
| Calix[n]arenes | Various drugs (e.g., chlorhexidine, proflavine) | Hydrophobic interactions, hydrogen bonding, electrostatic interactions nih.gov | Drug delivery nih.gov |
Role of Anion-π and Cation-π Interactions in Supramolecular Recognition
Anion-π and cation-π interactions are non-covalent forces that play a crucial role in the structure and function of supramolecular systems. acs.orgnih.govnih.gov The electron-rich π-system of the phenol (B47542) and pyridyl rings in this compound and its analogs can interact favorably with both cations and anions.
Anion-π interactions occur between an anion and the electron-deficient face of a π-system. acs.orgnih.govrsc.org In the context of this compound-based systems, the π-acidity of the aromatic rings can be modulated by coordination to metal ions, making them more susceptible to interactions with anions. These interactions have been shown to be a driving force in the formation of self-assembled metallacycles, where anions template the formation of specific architectures. nih.gov For example, the encapsulation of anions like [BF4]− and [SbF6]− within the cavities of Fe(II) metallacycles is stabilized by close directional contacts between the anion and the π-acidic tetrazine rings of the ligands. nih.gov The strength of these interactions is significant, with calculated energies in the range of 20-70 kJ/mol. acs.orgnih.gov
The interplay between these non-covalent forces is critical for molecular recognition processes within these supramolecular systems. The ability to design hosts that can selectively bind specific ions through a combination of these interactions is a key area of research.
Exploitation of π-π Stacking and Hydrogen Bonding Networks in Solid-State Structures
In the solid state, the self-assembly of this compound-inspired molecules is further directed by π-π stacking and hydrogen bonding, leading to the formation of highly ordered crystalline materials.
Hydrogen bonding is another powerful tool for directing the self-assembly of molecules in the solid state. conicet.gov.arrsc.org The phenol group in this compound is a hydrogen bond donor, while the pyridyl nitrogen atoms are hydrogen bond acceptors. This allows for the formation of extensive hydrogen-bonding networks that can connect individual molecules into one-, two-, or three-dimensional arrays. nih.govresearchgate.netunimi.it For example, in the crystal structure of a Zn(II) complex with a 2,6-bis[(pyridin-2-ylmethyl)carbamoyl]phenolate ligand, an extensive three-dimensional network is built up from a combination of hydrogen bonds and π-π interactions. nih.gov The presence of solvent molecules, such as water, can also play a critical role in mediating these hydrogen-bonding networks. researchgate.net
The combination of π-π stacking and hydrogen bonding allows for the precise control over the solid-state architecture of these systems, a concept central to the field of crystal engineering.
Development of Responsive Supramolecular Systems (e.g., Photo-Controlled Assemblies)
A particularly exciting area of research is the development of supramolecular systems that can respond to external stimuli, such as light. nankai.edu.cn By incorporating photo-responsive units, such as azobenzene (B91143), into the design of this compound-inspired ligands, it is possible to create assemblies whose structure and properties can be controlled by light. rsc.orgmdpi.comresearchgate.netmdpi.com
The photo-isomerization of azobenzene from its trans to its cis form upon irradiation with UV light can induce significant conformational changes in the ligand, which in turn can lead to the assembly or disassembly of the supramolecular structure. rsc.orgmdpi.com This reversible process can be used to control the encapsulation and release of guest molecules, making these systems promising for applications in targeted drug delivery and controlled catalysis.
For example, a diblock copolymer containing azobenzene units has been shown to self-assemble into micelles through host-guest interactions with β-cyclodextrin. rsc.org The irradiation of these micelles with UV light causes the dissociation of the assembly, which can then be reassembled by irradiation with visible light. rsc.org This demonstrates the potential for creating dynamic and controllable supramolecular materials based on photo-responsive building blocks.
The development of such responsive systems represents a significant step towards the creation of "smart" materials with on-demand functionality.
Catalytic Applications of 2,6 Bis 3 Pyridyl Phenol Based Complexes
Biomimetic Catalysis: Mimicking Natural Oxidoreductases
The field of biomimetic catalysis seeks to replicate the function of natural enzymes with synthetic molecules. Metal complexes of pyridyl-phenol ligands have shown considerable promise in mimicking the active sites of oxidoreductases, a class of enzymes that catalyze oxidation-reduction reactions.
Dinuclear copper(II) complexes of ligands such as 2,6-bis[(N-methylpiperazine-1-yl)methyl]-4-formyl phenol (B47542) have been studied as synthetic analogs for copper-containing oxidoreductases. Current time information in Bangalore, IN. These complexes exhibit catecholase and phenoxazinone synthase-like activities, catalyzing the oxidation of substrates like aminophenols and phenylenediamines in the presence of molecular oxygen. evitachem.comCurrent time information in Bangalore, IN. The catalytic cycle often involves the Cu(II)/Cu(I) redox couple, which is crucial for the catalytic properties of these biomimetic complexes. evitachem.comCurrent time information in Bangalore, IN. The oxidation of 3,5-di-tert-butylcatechol (B55391) to the corresponding ortho-quinone by copper complexes of related ligands serves as a model for catecholase activity.
The structure of the ligand plays a critical role in the catalytic efficiency. For instance, in a series of dinuclear copper(II) complexes, the coordination geometry around the copper atoms, which is often a tetragonal pyramid, influences the catalytic activity. Current time information in Bangalore, IN. The mechanism of these reactions is believed to proceed through the formation of a complex-substrate intermediate. rsc.org
Table 1: Biomimetic Oxidation Catalysis by a Dinuclear Copper(II) Complex
| Substrate | Catalyst System | Solvent | Key Findings | Reference |
| 2-aminophenol | Dinuclear Cu(II) complex of 2,6-bis[(N-methylpiperazine-1-yl)methyl]-4-formyl phenol | Methanol (B129727) | Catalyzes oxidation to 2-amino-3H-phenoxazine-3-one. The proposed mechanism involves the formation of a phenoxazinone synthase-like catalytic cycle. | Current time information in Bangalore, IN. |
| 4-aminophenol | Dinuclear Cu(II) complex of 2,6-bis[(N-methylpiperazine-1-yl)methyl]-4-formyl phenol | Methanol | Catalyzes oxidation to the corresponding benzoquinone imine. | Current time information in Bangalore, IN. |
| 3,5-di-tert-butylcatechol | Dinuclear copper(II) complexes with µ-phenoxo and µ-hydroxo/µ-methanolato bridges | Not specified | Exhibits significant catecholase activity through aerial oxidation. | researchgate.net |
Catalysis in Water Oxidation and Hydrogen Evolution Reactions
The splitting of water into hydrogen and oxygen is a cornerstone of many renewable energy strategies. Metal complexes of pyridyl-phenol and related polypyridyl ligands are actively being researched for their potential to catalyze both the oxygen evolution reaction (OER) or water oxidation, and the hydrogen evolution reaction (HER).
Ruthenium complexes containing negatively charged dicarboxylate ligands have demonstrated the ability to catalyze water oxidation. cmu.edu The presence of these anionic ligands can lower the oxidation potential of the metal center, facilitating the use of milder oxidants. cmu.edu For instance, a dinuclear ruthenium complex with a dicarboxylate ligand has shown a turnover number (TON) of 4700 and a turnover frequency (TOF) of 0.28 s⁻¹ for chemical water oxidation. cmu.edu Similarly, copper(I) complexes with bis(pyrazol-1-ylmethyl)pyridine ligands have been investigated as pre-catalysts for both chemical and electrocatalytic water oxidation. beilstein-journals.org The electronic effects of substituents on the pyrazole (B372694) rings have been shown to play a key role in the catalytic activity, with an electron-donating methyl group leading to higher activity. beilstein-journals.org
In the realm of hydrogen evolution, nickel complexes with 2,2'-bipyridine-based N2O2 ligand frameworks have been shown to be effective electrocatalysts. A nickel(II) complex of 4-tert-butyl-2-[6-[6-(5-tert-butyl-2-hydroxyphenyl)-2-pyridyl]-2-pyridyl]phenol can generate hydrogen with high Faradaic efficiency and a turnover frequency of 103±6 s⁻¹. beilstein-journals.orgresearchgate.net Computational studies suggest that hydrogen bonding interactions between the oxygen atoms of the ligand and the proton donor are key to the catalytic mechanism. beilstein-journals.orgresearchgate.net
Table 2: Catalytic Performance in Water Oxidation and Hydrogen Evolution
| Reaction | Catalyst System | Key Performance Metrics | Conditions | Reference |
| Chemical Water Oxidation | Dinuclear Ru complex with a dicarboxylate ligand | TON: 4700, TOF: 0.28 s⁻¹ | Using CAN as an oxidant | cmu.edu |
| Electrocatalytic Water Oxidation | Cu(I) complex with 2,6-bis((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridine | Overpotential: 674 mV, TOF: 9.77 s⁻¹ | pH 6.5 | beilstein-journals.org |
| Electrocatalytic Hydrogen Evolution | Ni(II) complex of 4-tert-butyl-2-[6-[6-(5-tert-butyl-2-hydroxyphenyl)-2-pyridyl]-2-pyridyl]phenol | Faradaic Efficiency: 94±8%, TOF: 103±6 s⁻¹ | With pentafluorophenol (B44920) as proton donor | beilstein-journals.orgresearchgate.net |
Organic Transformation Catalysis: Transfer Hydrogenation and Olefin Functionalization
Complexes of 2,6-bis(3-pyridyl)phenol and its analogs are also effective catalysts for a range of organic transformations, including transfer hydrogenation and olefin functionalization.
In transfer hydrogenation, ruthenium(II) complexes bearing symmetrical 2,6-bis(imidazo[1,2-a]pyridin-2-yl)pyridine ligands have demonstrated high catalytic activity for the reduction of ketones. bohrium.com Using isopropyl alcohol as the hydrogen source, these catalysts can achieve substrate conversions of up to 99% with high turnover frequencies. bohrium.com Similarly, ruthenium complexes with (pyridyl)benzoazole ligands are active catalysts for the transfer hydrogenation of acetophenone, with conversions reaching up to 95% within 4 hours. mdpi.com The presence of a triphenylphosphine (B44618) (PPh₃) co-ligand has been found to enhance the catalytic activity. mdpi.com
For olefin functionalization, titanium(IV) and zirconium(IV) complexes with pyridine-2-phenolate-6-arylmethine ligands have been developed as precatalysts for ethylene (B1197577) polymerization. researchgate.net These catalysts exhibit high activities, with some titanium-based systems reaching up to 820 g mmol⁻¹ h⁻¹ atm⁻¹. researchgate.net The structure of the ligand, particularly the substituents on the aryl ring, has a significant impact on the catalytic performance and the properties of the resulting polymer. researchgate.net Furthermore, iron and cobalt complexes with 2,6-bis(imino)pyridyl ligands, when activated with methylaluminoxane (B55162) (MAO), are highly active catalysts for ethylene polymerization, producing highly linear polyethylene. researchgate.net
Table 3: Catalysis of Organic Transformations
| Transformation | Catalyst System | Substrate | Key Performance Metrics | Reference |
| Transfer Hydrogenation | Ru(II) complex with 2,6-bis(imidazo[1,2-a]pyridin-2-yl)pyridine | Ketones | Up to 99% conversion, TOF up to 356,400 h⁻¹ | bohrium.com |
| Transfer Hydrogenation | Ru(II) complex with (pyridyl)benzoimidazole and PPh₃ | Acetophenone | 95% conversion in 4h | mdpi.com |
| Ethylene Polymerization | Ti(IV) complex with pyridine-2-phenolate-6-(2-fluorophenyl)methine | Ethylene | Activity: 820 g mmol⁻¹ h⁻¹ atm⁻¹ | researchgate.net |
| Ethylene Polymerization | Fe(II) ketimine complex with a 2,6-bis(imino)pyridyl ligand | Ethylene | Productivity: 3750–20600 g/mmol ·h·bar | researchgate.net |
Elucidation of Catalytic Mechanisms and Structure-Activity Relationships
Understanding the mechanisms of catalysis and the relationship between the structure of a catalyst and its activity is crucial for the design of more efficient systems. For complexes based on pyridyl-phenol ligands, these studies have revealed important insights.
In biomimetic oxidation catalysis, the mechanism often involves the coordination of the substrate to the metal center, followed by electron transfer and product release. For dinuclear copper complexes mimicking catechol oxidase, it is proposed that the substrate binds to one of the copper centers, leading to the formation of a bridging catecholate. Current time information in Bangalore, IN. The presence of a hydroxo ligand appears to be a key factor in the deprotonation of the catechol substrate. Current time information in Bangalore, IN.
For water oxidation catalysts, mechanistic studies often focus on the formation of high-valent metal-oxo species as key intermediates. The electronic properties of the ligands play a significant role in stabilizing these intermediates and modulating the redox potentials of the metal center. cmu.edu The introduction of anionic groups into the ligand framework is a common strategy to lower the redox potential and enable catalysis with milder oxidants. cmu.edu
In transfer hydrogenation reactions catalyzed by ruthenium complexes, the mechanism is believed to involve the formation of a ruthenium-hydride species, which then transfers a hydride to the substrate. The lability of co-ligands, such as PPh₃, can be important for creating a vacant coordination site for the substrate to bind. mdpi.com
Structure-activity relationship studies on olefin polymerization catalysts have shown that the steric and electronic properties of the pyridyl-phenol type ligands have a profound effect on the catalyst's activity, the molecular weight of the polymer, and its stereoregularity. researchgate.net For example, in iron-based ethylene polymerization catalysts with 2,6-bis(imino)pyridyl ligands, ketimine-based ligands lead to significantly higher activity than the corresponding aldimine ligands. researchgate.net
Redox Chemistry and Radical Formation in 2,6 Bis 3 Pyridyl Phenol Analogs
Investigation of Ligand Non-Innocence and Redox Processes
Ligand non-innocence refers to the ability of a ligand to exist in multiple, stable oxidation states. researchgate.net In complexes with analogs of 2,6-bis(3-pyridyl)phenol, the phenolate (B1203915) moiety is particularly known for this redox flexibility. rug.nl Instead of the metal center undergoing a change in its oxidation state, the ligand itself can be oxidized or reduced. This behavior is crucial in many biological and catalytic systems where ligands act as electron reservoirs, facilitating multi-electron transformations that would be otherwise inaccessible for certain metals. mdpi.comnih.gov
The redox processes in these systems are typically investigated using electrochemical methods like cyclic voltammetry (CV) and differential pulse voltammetry (DPV). mdpi.commedcraveonline.com For instance, studies on platinum(II) complexes with tridentate diphenolate N-heterocyclic carbene ligands, which are analogous in their redox-active component, show two successive, reversible one-electron oxidation waves. mdpi.com These events are assigned to ligand-based oxidations, leading to the formation of a monophenoxyl radical and subsequently a bis-phenoxyl radical species. mdpi.com Similarly, iron complexes with bis(phenolate) N-heterocyclic carbene proligands also demonstrate ligand-centered redox activity in their cyclic voltammograms. acs.org
The oxidation of a phenolato-based µ-oxo-diiron(III) complex provides a clear example of ligand-centered redox chemistry. Electrochemical oxidation results in the formation of a phenoxyl radical on the ligand rather than an iron(IV) species. rug.nl This initial radical cation is highly reactive and can undergo subsequent reactions, such as C-C coupling with neighboring units. rug.nl This demonstrates that the ligand is not a simple spectator but an active participant in the complex's redox chemistry. The ability of such ligands to store and release electrons makes them key components in the design of catalysts for various chemical transformations. rsc.org
Table 1: Redox Potentials of a Pt(II) Complex with a Redox-Active Diphenolate Ligand This interactive table summarizes the oxidation potentials observed in a Pt(II) complex, indicating ligand-based redox events.
| Oxidation Process | Potential (E₁/₂ vs. Fc⁺/Fc) | Number of Electrons | Proposed Species Formed |
| First Oxidation | 0.25 V | 1 | Pt(II)-phenoxyl radical |
| Second Oxidation | 0.80 V | 1 | Pt(II)-bis-phenoxyl radical |
| Data sourced from studies on analogous platinum complexes bearing tridentate diphenolate NHC ligands. mdpi.com |
Generation and Stability of Phenoxyl Radicals in Related Phenolic Systems
Phenoxyl radicals are generated from their parent phenolic compounds through a one-electron oxidation process. This can be achieved through various methods, including chemical oxidation, electrochemical oxidation, or UV irradiation. nih.gov Common chemical oxidants used for this purpose include lead dioxide (PbO₂) and potassium hexacyanoferrate(III) (K₃[Fe(CN)₆]). medcraveonline.comnih.gov
The stability of the resulting phenoxyl radical is a critical factor and is heavily influenced by the substituents on the phenol (B47542) ring. medcraveonline.com Sterically bulky groups, such as tert-butyl groups at the ortho- and para-positions of the phenol, are particularly effective at stabilizing the radical. scielo.br These bulky groups physically hinder dimerization and other decomposition pathways, thereby increasing the radical's lifetime. rug.nl
In a study involving a tripyridine ligand with a 2,6-di-tert-butylphenol (B90309) fragment, the generated phenoxyl radical was remarkably stable. In solution (CH₃CN or CH₂Cl₂), its EPR signal was detectable for at least four days in the presence of air. nih.gov When generated in the solid state, the radical's stability was even more pronounced, lasting for at least one month. nih.gov This enhanced stability in the solid phase is attributed to the reduced mobility of the radical species, which limits potential bimolecular reactions. nih.gov
The formation of these radicals is confirmed through spectroscopic techniques. Electron Paramagnetic Resonance (EPR) spectroscopy is a key tool, typically showing a characteristic signal with a g-value around 2.0024 for phenoxyl radicals. nih.govresearchgate.net UV-Vis spectroscopy also provides evidence for radical formation, with characteristic absorption bands appearing upon oxidation. For example, the oxidation of a 2,6-di-tert-butylphenol-containing ligand by PbO₂ in acetonitrile (B52724) resulted in new absorption maxima at 423 nm and 640 nm. nih.gov
Table 2: Spectroscopic Data for a Phenoxyl Radical Generated from a 2,6-di-tert-butylphenol Analog This interactive table presents the key spectroscopic identifiers for a stable phenoxyl radical.
| Spectroscopic Technique | Parameter | Observed Value | Assignment |
| EPR | g-value | 2.0024 | Phenoxyl Radical |
| UV-Vis (in CH₃CN) | λmax 1 | 423 nm | Phenoxyl Radical Species |
| UV-Vis (in CH₃CN) | λmax 2 | 640 nm | Phenoxyl Radical Species |
| Data sourced from the oxidation of 2,6-di-tert-butyl-4-(3,5-bis(4-pyridyl)pyridyl)phenol. nih.gov |
Electronic Exchange Coupling and Magnetic Properties in Redox-Active Complexes
In dinuclear copper(II) complexes bridged by phenoxide groups, the exchange coupling can be systematically tuned from strongly antiferromagnetic (J = -395 cm⁻¹) to moderately ferromagnetic (J = +53.2 cm⁻¹) by altering the substituents on the phenolate ligand. nih.gov These substituents influence the Cu-O-Cu bridging angle and the Cu···Cu separation distance, which in turn govern the magnetic interaction. nih.gov
However, in some cases, the exchange coupling can be negligible. For a series of Co(II) complexes with a tripyridine ligand bearing a 2,6-di-tert-butylphenolic fragment, density functional theory (DFT) calculations indicated that the exchange coupling between the Co(II) ions and the unpaired electron of the phenoxyl radical was very weak. nih.gov This was experimentally confirmed by the analysis of the magnetic susceptibility, which could be modeled as simple isolated Co(II) ions without significant magnetic communication. nih.gov
In complexes with redox-active bridging ligands like 2,3,5,6-tetra(2-pyridyl)pyrazine (tppz), substantial exchange coupling is observed between lanthanide ions and the radical anion of the bridge (tppz˙⁻). rsc.org For a gadolinium complex, antiferromagnetic coupling was observed, while the terbium and dysprosium analogs exhibited single-molecule magnet behavior, highlighting how the interplay between the metal ion and the radical ligand can lead to complex and interesting magnetic properties. rsc.org
Table 3: Magneto-Structural Correlation in Bis-(μ-phenoxido)dicopper(II) Complexes This interactive table illustrates how structural parameters influence the magnetic exchange coupling constant (J) in a series of analogous dicopper(II) complexes.
| Complex | Cu···Cu Separation (Å) | Cu-O-Cu Angle (°) | Cu-O-Cu-O Torsion Angle (°) | J (cm⁻¹) | Magnetic Behavior |
| Complex 1 | 2.982 | 98.6 | 26.0 | -395 | Strong Antiferromagnetic |
| Complex 2 | 2.965 | 97.5 | 30.1 | -280 | Antiferromagnetic |
| Complex 3 | 2.890 | 94.3 | 38.2 | -110 | Antiferromagnetic |
| Complex 4 | 2.755 | 88.1 | 42.8 | +25.5 | Ferromagnetic |
| Complex 5 | 2.633 | 83.3 | 46.5 | +53.2 | Moderate Ferromagnetic |
| Data sourced from a systematic study on a family of bis-(μ-phenoxido)dicopper(II) complexes. nih.gov |
Ligand Modification and Derivatization Strategies for 2,6 Bis 3 Pyridyl Phenol Scaffold Optimization
Synthetic Derivatization of the Phenolic Moiety
The hydroxyl group of the phenolic moiety in 2,6-bis(3-pyridyl)phenol is a prime site for synthetic derivatization, enabling significant alterations to the ligand's electronic and steric characteristics. Key strategies include O-alkylation, O-acylation, and etherification, which can be achieved through various synthetic methodologies.
O-Alkylation and O-Acylation:
O-alkylation introduces an alkyl group to the phenolic oxygen, transforming the phenol (B47542) into an ether. This modification is often accomplished using alkyl halides in the presence of a base. beilstein-journals.org The choice of alkylating agent and reaction conditions can influence the outcome, with both simple and functionalized alkyl groups being attachable. beilstein-journals.org Similarly, O-acylation introduces an acyl group, forming an ester. This can be achieved using acyl chlorides or anhydrides. Phase-transfer catalysis has been shown to be an effective method for the O-acylation of phenols, even for sterically hindered substrates. ingentaconnect.com These reactions are often rapid and high-yielding. ingentaconnect.com
The introduction of different alkyl or acyl groups can have a profound impact on the resulting complex's stability and reactivity. For instance, the nature of the substituent can influence the electronic properties of the ligand, which in turn affects the coordination environment of a bound metal center.
Etherification and Esterification:
Beyond simple alkylation and acylation, more complex ether and ester linkages can be formed. Palladium-catalyzed allylic etherification of phenols with vinyl ethylene (B1197577) carbonate represents a modern approach to introduce allylic groups. frontiersin.org This method is notable for its mild reaction conditions and tolerance of various functional groups. frontiersin.org Esterification can also be achieved under neutral and mild conditions using reagents like triphenylphosphine (B44618) dihalides, which is particularly useful for sterically hindered phenols. chem-soc.si
These derivatization strategies are summarized in the table below:
| Derivatization Strategy | Reagents/Conditions | Key Features | Potential Impact |
| O-Alkylation | Alkyl halides, Base (e.g., NaH) | Versatile for introducing various alkyl groups. | Modifies steric bulk and electronic properties. |
| O-Acylation | Acyl chlorides, Phase-Transfer Catalyst | Rapid and efficient, even for hindered phenols. ingentaconnect.com | Alters electronic properties and potential for hydrogen bonding. |
| Allylic Etherification | Vinyl ethylene carbonate, Pd catalyst | Mild conditions, good functional group tolerance. frontiersin.org | Introduces a reactive allyl group for further functionalization. |
| Esterification | Triphenylphosphine dihalides, DMAP | Neutral and mild conditions, suitable for hindered substrates. chem-soc.si | Modifies electronic properties and solubility. |
These modifications to the phenolic moiety are fundamental in tuning the ligand's properties for specific applications, such as altering the Lewis acidity of a coordinated metal or enhancing the stability of the resulting complex.
Functionalization of the Pyridyl Substituents
Functionalization of the pyridyl rings of the this compound scaffold offers another avenue for tailoring the ligand's properties. Modifications at this position can influence the ligand's coordination behavior, solubility, and potential for intermolecular interactions.
The introduction of electron-donating or electron-withdrawing groups onto the pyridine (B92270) rings can significantly modulate the pKa of the pyridyl nitrogens. This, in turn, affects the strength of the coordination bond to a metal center. For instance, electron-donating groups would increase the basicity of the pyridyl nitrogen, leading to stronger coordination. Conversely, electron-withdrawing groups would decrease the basicity, resulting in weaker coordination.
Furthermore, the steric bulk of substituents on the pyridyl rings can be used to control the coordination geometry around a metal center and to prevent the formation of undesired polymeric structures. By introducing bulky groups, it is possible to create a specific coordination pocket that can influence the selectivity of catalytic reactions.
While direct functionalization of the pre-formed this compound can be challenging, a common strategy involves the use of appropriately substituted pyridyl starting materials in the initial synthesis of the ligand. This approach allows for a wide range of functionalities to be incorporated.
Introduction of Auxiliary Coordinating or Responsive Groups
To expand the functionality of the this compound ligand framework, auxiliary coordinating or responsive groups can be introduced. These groups can provide additional binding sites for metal ions, leading to the formation of multinuclear complexes, or they can introduce sensitivity to external stimuli such as light, pH, or redox potential.
One common strategy is to attach additional donor groups to the main ligand scaffold. For example, the derivatization of phenols with side chains containing ether or amine functionalities can create ligands capable of binding multiple metal centers. beilstein-journals.orgiacademic.info The synthesis of dinucleating ligands based on a phenol backbone demonstrates the ability to create specific pockets for bimetallic cooperation, which is crucial in many catalytic processes. nih.gov
The introduction of responsive groups allows for the development of "smart" materials. For instance, a photo-responsive group could be incorporated to allow for light-controlled switching of the ligand's coordination properties. Similarly, the incorporation of a redox-active moiety, such as a ferrocene (B1249389) unit, could enable the modulation of the ligand's electronic properties through electrochemical means.
The following table summarizes some strategies for introducing auxiliary groups:
| Auxiliary Group Type | Example Strategy | Functionality |
| Additional Donor Groups | Attachment of pyridyl or pyrazolyl containing side chains. nih.gov | Formation of multinuclear metal complexes, enhanced catalytic activity. |
| Responsive Moieties | Incorporation of photochromic or redox-active units. | Enables external control over ligand and complex properties. |
| Bulky Substituents | Introduction of tert-butyl groups on the phenol ring. | Creates steric hindrance to control coordination geometry and prevent catalyst deactivation. |
These modifications significantly broaden the scope of the this compound ligand system, enabling the design of sophisticated coordination complexes for a wide range of applications.
Strategies for Enhanced Solubility and Processability in Host-Guest Systems
The solubility and processability of this compound and its derivatives are critical factors for their application in host-guest chemistry, particularly in solution-based studies and for the fabrication of materials. Poor solubility can hinder the formation and characterization of host-guest complexes.
One effective strategy to enhance solubility is the introduction of long alkyl or alkoxy chains onto the ligand scaffold. These non-polar chains can improve solubility in organic solvents. For example, the synthesis of 2,6-di-tert-butyl-4-[5-(3-pyridyl)-4-oxapentyl]phenols incorporates an oxapentyl chain, which can improve solubility and flexibility of the ligand. rsc.org
Another approach is to introduce charged or ionizable groups, which can enhance solubility in polar solvents, including water. This can be achieved by, for instance, sulfonating the aromatic rings or by introducing carboxylic acid or amine functionalities.
The choice of counter-ions in charged systems can also play a significant role in solubility. For instance, in the context of metal complexes, the use of large, poorly coordinating anions like hexafluorophosphate (B91526) or tetrafluoroborate (B81430) can sometimes improve solubility in less polar organic solvents.
The following table outlines strategies for improving solubility:
| Strategy | Modification | Effect on Solubility |
| Introduction of Alkyl/Alkoxy Chains | Attaching long hydrocarbon chains to the phenol or pyridyl rings. | Increases solubility in non-polar organic solvents. |
| Incorporation of Ionizable Groups | Adding sulfonate, carboxylate, or ammonium (B1175870) groups. | Enhances solubility in polar solvents. |
| Modification of Molecular Shape | Introducing bulky or asymmetric substituents. | Disrupts crystal packing, potentially increasing solubility. |
| Use of Solubilizing Side Chains | Attaching flexible chains like the oxapentyl group in Nicanartine. rsc.org | Improves solubility and processability. |
These strategies are essential for overcoming the practical challenges associated with the use of this compound-based ligands in various applications.
Analytical Derivatization Techniques for Spectroscopic Analysis
Analytical derivatization is a powerful tool for enhancing the detection and characterization of this compound and its derivatives using various spectroscopic techniques, particularly mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. Derivatization can improve the volatility, thermal stability, and ionization efficiency of the analyte, leading to better sensitivity and more informative spectra.
For gas chromatography-mass spectrometry (GC-MS) analysis, a common derivatization technique is silylation. In this process, the active hydrogen of the phenolic hydroxyl group is replaced by a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. researchgate.net This derivatization increases the volatility and thermal stability of the compound, making it more amenable to GC analysis. The resulting mass spectra often show characteristic fragmentation patterns that can aid in structure elucidation. researchgate.net
For NMR spectroscopy, derivatization can be used to introduce specific nuclei that are more sensitive or have a wider chemical shift range, such as ¹⁹F or ³¹P. By attaching a fluorine- or phosphorus-containing tag to the phenolic oxygen, it becomes possible to use ¹⁹F or ³¹P NMR for analysis, which can offer advantages in terms of sensitivity and lack of background signals.
In fluorescence spectroscopy, derivatization with a fluorophore can be employed to make the non-fluorescent this compound detectable. This involves reacting the phenolic hydroxyl group with a fluorescent labeling reagent.
The table below summarizes some analytical derivatization techniques:
| Technique | Derivatization Reagent/Method | Purpose |
| GC-MS | Silylation agents (e.g., MTBSTFA) | Increases volatility and thermal stability; provides characteristic mass fragments. researchgate.net |
| NMR Spectroscopy | Fluorine- or phosphorus-containing tags | Introduces NMR-active nuclei for enhanced sensitivity and analysis. |
| Fluorescence Spectroscopy | Fluorescent labeling reagents | Renders the molecule fluorescent for detection and quantification. |
These derivatization methods are crucial for the accurate and sensitive analysis of this compound and its derivatives in various matrices.
Conclusion and Future Research Directions in 2,6 Bis 3 Pyridyl Phenol Chemistry
Synthesis and Coordination Chemistry Advancements
Recent years have seen significant progress in the synthetic methodologies for 2,6-Bis(3-pyridyl)phenol and its derivatives. rsc.org While classical condensation and cross-coupling reactions remain relevant, new strategies are emerging to enhance yield, purity, and functional group tolerance. rsc.org The coordination behavior of this compound as a versatile ligand has been a central theme of investigation. evitachem.com Its ability to act as a bidentate or tridentate chelator allows for the construction of a diverse array of metal complexes with varying nuclearities and geometries. evitachem.comnih.gov
Research has demonstrated the formation of both mononuclear and polynuclear complexes, with the phenolate (B1203915) bridge playing a crucial role in the assembly of multinuclear structures. analis.com.my The coordination chemistry extends to a variety of transition metals, including copper(II), cobalt(II), and platinum(II), as well as lanthanide ions. nih.govanalis.com.myacs.org The resulting complexes often exhibit interesting magnetic and spectroscopic properties. analis.com.my For instance, studies on cobalt(II) complexes with a related tripyridine ligand containing a 2,6-di-tert-butylphenolic fragment have revealed the formation of one-dimensional coordination polymers and trinuclear complexes. acs.orgnih.gov
Outlook for Advanced Functional Materials
The unique photophysical and electronic properties of this compound and its metal complexes position them as promising candidates for the development of advanced functional materials. The inherent fluorescence of some derivatives makes them suitable for applications in organic light-emitting diodes (OLEDs) and fluorescent sensors. acs.orglookchem.com The ability to tune the electronic properties through metal coordination and ligand modification opens avenues for creating materials with tailored optical and electronic characteristics. acs.org
The development of coordination polymers and metal-organic frameworks (MOFs) based on this ligand scaffold is a particularly exciting frontier. mdpi.com These materials can exhibit porosity and host-guest capabilities, making them relevant for applications in gas storage, separation, and sensing. mdpi.com The incorporation of this compound into larger, well-defined architectures, such as metallosupramolecular cages, has also been explored, demonstrating the potential for creating nanoscale containers for guest molecules. scispace.com
Prospects in Sustainable Catalysis
The field of sustainable catalysis stands to benefit significantly from the continued exploration of this compound-based metal complexes. These complexes have shown promise as catalysts in a variety of organic transformations. lookchem.com For example, iron and cobalt complexes bearing 2,6-bis(imino)pyridyl ligands have been successfully employed as highly active catalysts for ethylene (B1197577) polymerization. acs.org
Furthermore, dinuclear copper(II) complexes of a related phenol-based ligand have demonstrated biomimetic catalytic activity, mimicking the function of natural oxidoreductases in the degradation of dye residues and in drug synthesis. mdpi.com The tunability of the ligand's steric and electronic properties allows for the rational design of catalysts with enhanced activity, selectivity, and stability. mdpi.com Future research will likely focus on expanding the catalytic scope of these complexes to other important reactions, such as carbon dioxide fixation and the development of more environmentally friendly synthetic processes. mdpi.com
Emerging Concepts in Supramolecular Design and Ligand Development
The principles of supramolecular chemistry are central to unlocking the full potential of this compound. acs.org The non-covalent interactions, such as hydrogen bonding and π-π stacking, that govern the assembly of its molecules and complexes are key to designing novel supramolecular architectures. acs.org The development of new derivatives with specific recognition sites will enable the construction of complex, self-assembled systems with emergent properties.
The design of multidentate ligands based on the 2,6-bis(pyridyl)phenol framework is a rapidly evolving area. researchgate.net By incorporating additional donor atoms or functional groups, researchers can create ligands with enhanced coordination capabilities and the ability to form more intricate and stable metal complexes. researchgate.netrsc.org For example, the synthesis of ligands that can coordinate to multiple metal centers is crucial for the development of polynuclear catalysts and magnetic materials. researchgate.net The exploration of pincer-type ligands and their reactivity with main group elements like aluminum is also an emerging area of interest. acs.org As synthetic methodologies become more sophisticated, the design of highly tailored ligands for specific applications in sensing, catalysis, and materials science will continue to be a major driver of innovation in this field.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 2,6-Bis(3-pyridyl)phenol to ensure high purity for photophysical studies?
- Methodological Answer : Purification via column chromatography using silica gel and a gradient eluent system (e.g., hexane/ethyl acetate) is recommended. Monitor purity via high-performance liquid chromatography (HPLC) coupled with UV-Vis detection at λ = 254 nm. For structural validation, employ and in deuterated solvents (e.g., CDCl or DMSO-d), ensuring integration ratios match expected proton environments. Confirm crystallinity via X-ray diffraction (XRD) using programs like SHELXL for refinement .
Q. What spectroscopic techniques are critical for characterizing pH-dependent behavior in this compound?
- Methodological Answer : Use UV-Vis spectrophotometric titrations across pH 2–12 to track deprotonation/protonation events. For example, monitor shifts in absorption bands (e.g., 342 nm for enol vs. 405 nm for keto forms) and identify isosbestic points. Complement with fluorescence spectroscopy to correlate emission wavelength shifts (e.g., 476 nm vs. 507 nm) with protonation states. Validate assignments via in DO/acetonitrile-d, observing downfield shifts in aromatic and aliphatic protons as pH decreases .
Advanced Research Questions
Q. How can density functional theory (DFT) elucidate excited-state intramolecular proton transfer (ESIPT) in this compound?
- Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G*) to model ground- and excited-state geometries of protonated (HL) and deprotonated (HL) species. Compare calculated vs. experimental chemical shifts (e.g., H4 and H9 protons) to confirm ESIPT pathways. Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict absorption spectra. Note: Keto forms stabilize in HL under acidic conditions, while enol forms dominate in neutral/deionized states .
Q. What strategies resolve contradictions in metal-binding data for this compound-derived complexes?
- Methodological Answer : When conflicting coordination modes arise (e.g., Zn vs. Pb), combine spectrophotometric titrations (monitoring band attenuation at 342 nm) with isothermal titration calorimetry (ITC) to quantify binding constants () and stoichiometry. Use extended X-ray absorption fine structure (EXAFS) to resolve metal-ligand bond distances. For ambiguous NMR data, employ - COSY and NOESY to map proximity between pyridyl protons and metal centers .
Q. How can this compound be integrated into porous coordination polymers (PCPs) for gas storage?
- Methodological Answer : Design PCPs by coordinating the compound with transition metals (e.g., Zn, Cu) under solvothermal conditions. Characterize porosity via BET surface area analysis (N adsorption at 77 K) and pore size distribution. Test hydrogen storage capacity at 77 K/1 bar, correlating enthalpy of adsorption () with ligand functionalization. Refine crystal structures using SHELXL to optimize linker geometry and interpenetration .
Data Analysis & Experimental Design
Q. What statistical methods address variability in fluorescence quantum yield measurements for this compound?
- Methodological Answer : Use error propagation analysis for quantum yield () calculations, incorporating uncertainties from reference standards (e.g., quinine sulfate) and instrumental drift. Apply multivariate regression to pH-dependent datasets, identifying outliers via Grubbs’ test. For reproducibility, standardize solvent polarity (e.g., water/acetonitrile ratios) and excitation wavelengths .
Q. How should researchers design experiments to differentiate between π-π stacking and hydrogen bonding in crystalline this compound?
- Methodological Answer : Grow single crystals in varied solvents (e.g., DMF vs. THF) to modulate intermolecular interactions. Analyze packing motifs via XRD, measuring interplanar distances (3.3–3.6 Å for π-π stacking) and hydrogen-bond lengths (2.5–3.0 Å for O-H···N). Compare Hirshfeld surfaces to quantify interaction contributions. Validate with temperature-dependent , observing line broadening for dynamic H-bonding .
Tables of Key Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
